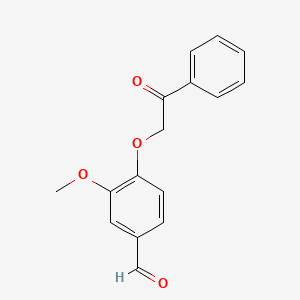

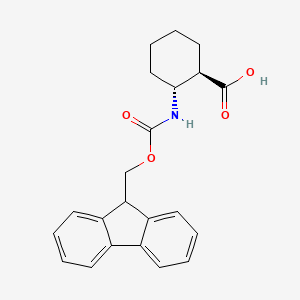

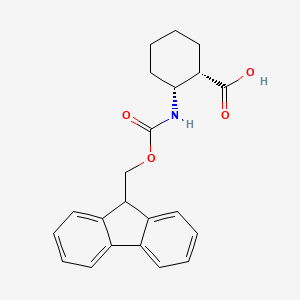

![molecular formula C16H18ClNO B1299678 2-氯-1-[1-(3,4-二甲苯基)-2,5-二甲基-1H-吡咯-3-基]乙酮 CAS No. 568559-39-7](/img/structure/B1299678.png)

2-氯-1-[1-(3,4-二甲苯基)-2,5-二甲基-1H-吡咯-3-基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

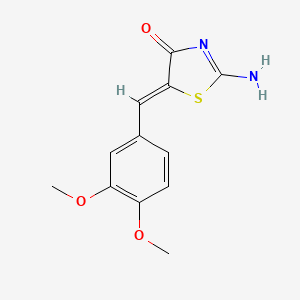

The compound "2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone" is a chlorinated ethanone derivative with a pyrrole ring substituted with dimethylphenyl and dimethyl groups. This structure suggests potential for interesting chemical reactivity and physical properties, as well as possible applications in materials science or pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported using various methods. For instance, a penta-substituted pyrrole derivative was synthesized via a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of similar compounds, revealing details such as molecular geometries and hydrogen bonding patterns . These techniques could be applied to "2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone" to gain insights into its molecular conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be quite varied. For example, photoadducts of pyrones with chloroethylenes have been studied, showing the formation of cycloadducts and subsequent reactions like dehydrochlorination . Although the compound does not contain a pyrone ring, the presence of a chlorinated ethanone moiety could lead to similar reactivity under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be predicted using computational methods such as density functional theory (DFT). These studies can provide information on spectral data, geometrical parameters, and electrochemical properties, as demonstrated for a benzyl-substituted pyrrole derivative . Additionally, vibrational spectroscopy and molecular docking studies can offer insights into the compound's potential interactions with biological targets .

科学研究应用

合成与表征

合成技术:使用一锅四组分偶联反应合成了类似于指定化合物的新的五取代吡咯衍生物。该合成涉及天然羟基磷灰石催化,展示了有机合成中的创新方法 (Louroubi 等人,2019 年)。

结构研究:已经使用各种光谱技术(如 NMR、FT-IR 和 X 射线衍射)对类似吡咯衍生物的结构进行了广泛的研究。还进行了使用密度泛函理论 (DFT) 的计算研究来预测光谱和几何数据 (Louroubi 等人,2019 年)。

化学反应性和应用

缓蚀:类似于所讨论化合物的吡咯衍生物已显示出对钢表面的良好缓蚀效率。这是通过该化合物阻断钢上的活性位点来实现的,表明其作为缓蚀剂的潜在用途 (Louroubi 等人,2019 年)。

杂环重排:这些化合物已用于导致杂环重排的反应中。这表明它们在合成具有各种有机化学领域应用的复杂有机分子的潜力 (Potkin 等人,2012 年)。

杀菌活性:已经合成了一些类似化合物的衍生物并显示出杀菌活性。这证明了这些化合物在农业和制药应用中的潜力 (Bashandy 等人,2008 年)。

安全和危害

属性

IUPAC Name |

2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-10-5-6-14(7-11(10)2)18-12(3)8-15(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILUXTQFJBWBDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701151631 |

Source

|

| Record name | 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |

CAS RN |

568559-39-7 |

Source

|

| Record name | 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568559-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)